molecular formula C10H17N6O7P B1143709 2'-Deoxyguanosine monophosphate CAS No. 14543-77-2

2'-Deoxyguanosine monophosphate

Cat. No.: B1143709
CAS No.: 14543-77-2
M. Wt: 364.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxyguanosine monophosphate (dGMP), also known as deoxyguanylic acid or deoxyguanylate, is a fundamental deoxyribonucleotide that serves as a crucial monomeric building block in DNA synthesis and assembly . This nucleotide is composed of the purine base guanine linked to the C1 carbon of deoxyribose, which is phosphorylated at the 5' carbon of the sugar moiety . Its structural key is the absence of a hydroxyl group at the 2' position of the ribose ring, a characteristic that distinguishes deoxyribonucleotides from ribonucleotides and is critical for the formation of stable DNA polymers . In biochemical research, dGMP is indispensable for studying the intricate mechanics of DNA replication and repair. It plays a central role in purine metabolism and nucleotide biosynthesis pathways, making it a vital reagent for in vitro enzymatic reactions, including those catalyzed by DNA polymerases and ligases . Researchers utilize this compound to investigate genomic stability, as its oxidation can lead to specific mutagenic lesions, providing insights into the molecular basis of various diseases and aging processes. It is also a key component in the preparation of DNA molecular weight standards, DNA sequencing reactions, and PCR applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle the compound with care in a controlled laboratory setting.

Properties

CAS No.

14543-77-2

Molecular Formula

C10H17N6O7P

Molecular Weight

364.25

Origin of Product

United States

Scientific Research Applications

Molecular Biology and Biochemistry

a. Building Blocks for Nucleic Acids

2'-Deoxyguanosine monophosphate serves as a fundamental building block for DNA synthesis. It is incorporated into DNA strands during replication and repair processes. The synthesis of oligonucleotides often utilizes dGMP as one of the key monomers, which can be chemically modified for various applications in genetic engineering and synthetic biology.

b. Role in DNA Repair Mechanisms

Research has shown that dGMP is involved in the formation of 8-hydroxyguanine, a common DNA lesion resulting from oxidative stress. Studies indicate that the presence of sodium ions influences the radiation yield of 8-hydroxyguanine formation in dGMP solutions, highlighting its relevance in understanding DNA damage and repair mechanisms .

Cancer Research

a. G-Quadruplex Structures

The formation of G-quadruplexes, which are secondary structures formed by guanine-rich sequences, has significant implications in cancer biology. dGMP is critical in the study of these structures, which are associated with gene regulation and telomere maintenance. Research indicates that synthetic polymers containing dGMP can stabilize G-quadruplex formations, potentially leading to novel therapeutic strategies against cancer .

b. Radiation-Induced Damage Studies

Investigations into the effects of radiation on dGMP have revealed insights into free radical formation and radical stability under various conditions. The study of radicals generated from dGMP upon irradiation provides valuable information about DNA damage pathways and the potential for developing radioprotective agents .

Pharmaceutical Applications

a. Drug Formulation and Delivery Systems

dGMP has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. The incorporation of dGMP into polymeric systems can enhance the delivery efficiency of drugs, particularly in targeted therapies .

b. Antiviral and Antitumor Agents

The potential use of dGMP derivatives in antiviral and antitumor therapies is an area of active research. Modifications to the dGMP structure can lead to compounds with enhanced biological activity against specific targets within viral replication cycles or tumorigenesis pathways.

Analytical Chemistry

a. Detection and Quantification Techniques

High-performance liquid chromatography (HPLC) methods are commonly employed to analyze dGMP levels in biological samples, facilitating studies on nucleotide metabolism and cellular responses to stressors . The ability to accurately quantify dGMP is essential for understanding its roles in health and disease.

b. Photochemical Studies

The photolysis of aqueous solutions containing dGMP has been studied to understand its behavior under UV light exposure. This research has led to the identification of several photoproducts, which may have implications for understanding nucleotide stability and reactivity under physiological conditions .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings/Notes
Molecular BiologyBuilding blocks for DNA synthesisEssential for oligonucleotide synthesis
Cancer ResearchStabilization of G-quadruplex structuresPotential therapeutic targets
Pharmaceutical ApplicationsDrug formulation and delivery systemsEnhances drug delivery efficiency
Analytical ChemistryDetection using HPLCFacilitates studies on nucleotide metabolism
Photochemical StudiesPhotolysis reactionsIdentified multiple photoproducts

Case Studies

  • Radiation Effects on this compound
    • A study examined the effects of sodium acetate on the radiation yield of 8-hydroxyguanine formed from dGMP solutions, revealing concentration-dependent effects that impact DNA conformation and free radical reactions .
  • Synthesis of Modified Polymers
    • Researchers synthesized a polymer based on protected this compound, demonstrating its utility in creating macromolecular structures with potential biological applications .
  • Free Radical Formation Analysis
    • Investigations into free radical formation from irradiated single crystals of dGMP provided insights into the nature of primary radicals formed during radiation exposure, contributing to our understanding of DNA damage processes .

Comparison with Similar Compounds

Enzymatic Interactions

  • Polymerase Activity: Polθ incorporates dGMP at similar velocities on RNA and DNA templates, unlike dCMP, dTMP, and dAMP, which are incorporated faster on RNA .
  • Exonuclease Inhibition : dGMP exhibits stronger inhibition (IC₅₀ = 3.2 ± 0.4 mM) of the 3′-5′ exonucleolytic activity of AP Endonuclease Nfo compared to dTMP (IC₅₀ = 4.4 ± 0.5 mM) .
Compound IC₅₀ (mM) Role in DNA Repair
dGMP 3.2 ± 0.4 Inhibits exonuclease activity
dTMP 4.4 ± 0.5 Moderate exonuclease inhibition

Cytotoxicity and Therapeutic Potential

  • Antiviral Analogs: ETV (dGMP analog) inhibits hepatitis B virus (HBV) polymerase, while tenofovir disoproxil fumarate (TDF), an adenosine analog, targets the same enzyme via a distinct binding mechanism .

Metabolic and Pathological Roles

  • Cancer Metabolism: In small cell lung cancer, dGMP levels are elevated 9.17-fold compared to healthy controls, alongside cyclic AMP (7.72-fold) and inosine (6.38-fold) . This contrasts with aging bone tissue, where dGMP is downregulated, suggesting tissue-specific metabolic roles .
  • Neurological Disorders : Depressed patients show elevated dGMP levels, correlating with purine metabolism dysregulation and reduced uric acid (a purine catabolite) .
Condition dGMP Level Key Metabolites Altered
Small Cell Lung Cancer ↑ 9.17-fold ↑ cAMP, ↑ Inosine
Depression (Older Adults) ↓ Uric acid, ↑ Xanthine
Aging Bone Tissue ↓ AMP, ↓ dGMP

Chemical Reactivity

dGMP reacts uniquely with genotoxic agents:

  • Nitrous Acid: Reacts with dGMP to form 2′-deoxyoxanosine, highlighting guanine’s vulnerability to deamination compared to cytosine or adenine .

Preparation Methods

Phosphoramidite Coupling Approach

The phosphoramidite method remains a cornerstone for dGMP synthesis, particularly for oligonucleotide applications. Wilson et al. demonstrated the coupling of 2-hydroxylpropyl methacrylate (HPMA) to a protected 5′-dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine phosphoramidite. The reaction proceeds via a modified phosphoramidite protocol, yielding a monomeric intermediate that undergoes reversible addition-fragmentation chain-transfer (RAFT) polymerization. Post-polymerization deprotection with aqueous ammonia generates poly(dG-P-PMA), confirmed via in situ ¹H NMR to exhibit controlled kinetics (dispersity Đ <1.2).

Key Reaction Parameters

ParameterValue/DescriptionSource
Coupling Agent2-Cyanoethyl-N,N-diisopropyl
Protective GroupsDimethoxytrityl, Isobutyryl
Deprotection MethodNH₄OH (28% v/v)
PolymerizationRAFT, 70°C, 24h

This method’s advantage lies in its compatibility with automated oligonucleotide synthesizers, though scalability is limited by the need for iterative deprotection steps.

Mitsunobu Reaction and Protecting Group Strategies

The Mitsunobu reaction enables phosphate diester formation via nucleophilic substitution. Mehellou et al. detailed the synthesis of bis(POM)-monophosphate prodrugs using disilver aryl phosphate intermediates. For example, coupling iodomethyl pivalate with 5′-dimethoxytrityl-protected dGMP precursors yielded bis(POM)-dGMP at 22–47% efficiency. Challenges include competing elimination reactions and instability of POM groups under basic conditions, necessitating chromatographic purification.

Solid-Phase Synthesis and Polymer-Supported Techniques

Solid-phase synthesis minimizes purification hurdles by immobilizing intermediates on polymeric resins. Fenati et al. leveraged methacrylate oligomers to anchor protected dGMP monomers, enabling sequential elongation via RAFT polymerization. Post-synthesis cleavage with trifluoroacetic acid (TFA) liberated dGMP-rich strands, validated by circular dichroism showing G-quadruplex formation in Li⁺/K⁺ solutions.

Advantages and Limitations

  • Throughput : Suitable for parallel synthesis of dGMP analogs.

  • Purity : Đ <1.2 ensures narrow molecular weight distribution.

  • Cost : High reagent consumption limits industrial adoption.

Enzymatic and Chemoenzymatic Approaches

Enzymatic phosphorylation bypasses protective groups by leveraging kinase specificity. Yoshikawa’s method, adapted by Ivanova et al., phosphorylates 8-alkynyl-2′-deoxyadenosine at the 5′-position using POCl₃ in triethylphosphate. While traditional yields were low (~15%), optimizing solvent systems (e.g., hexamethylphosphortriamide, HMP) and substituting tributylammonium pyrophosphate improved efficiency to 70%.

Comparative Yield Analysis

MethodYield (%)Purity (HPLC)Source
Mitsunobu Coupling22–47>90%
Yoshikawa (Original)1570%
Yoshikawa (Optimized)70>95%

Recent Advances in Phosphorylation Techniques

Sonogashira cross-coupling introduces alkynyl side chains to dGMP precursors, enhancing functionality for probe design. Ivanova et al. achieved 70% yield by coupling 8-bromo-2′-deoxyadenosine with 4-phenyl-1-butyne using Pd(OAc)₂/TPPTS catalysts. Subsequent phosphorylation via phosphoromorpholidate intermediates enabled gram-scale production, with primer extension assays confirming enzymatic incorporation into DNA.

Reaction Optimization

  • Solvent : DMF > H₂O/CH₃CN (solubility constraints).

  • Catalyst : Pd(OAc)₂/TPPTS with CuI co-catalyst.

  • Degassing : Freeze-thaw cycles minimized homodimerization.

Analytical Methods for dGMP Characterization

Rigorous validation ensures synthetic fidelity:

  • Circular Dichroism (CD) : Detects G-quadruplex formation via positive peaks at 260 nm.

  • ¹H/³¹P NMR : Confirms phosphate regiochemistry and protective group removal.

  • HPLC-MS : Quantifies purity (>95% for clinical-grade dGMP) .

Q & A

Q. What are the established chemical and enzymatic synthesis methods for dGMP, and how do reaction conditions influence yield?

  • Methodological Answer : dGMP can be synthesized via chemical or enzymatic routes. Chemical synthesis involves trifluoroacetic anhydride in pyridine to modify the guanine base, achieving ~65% yield under anhydrous, low-temperature conditions . Enzymatic methods employ engineered purine nucleoside phosphorylases (PNPs) in one-pot cascades, combining thymidine phosphorylase and PNP to convert thymidine and guanine into dGMP with >85% yield at 37°C and neutral pH .
  • Key Table :
MethodKey Reagents/EnzymesYield (%)Conditions
Chemical SynthesisTrifluoroacetic anhydride~65Anhydrous, 0–5°C
Enzymatic CascadeEngineered PNP, TP>85Aqueous, 37°C, pH 7.5

Q. How is dGMP quantified in biological samples using HPLC, and what validation parameters ensure accuracy?

  • Methodological Answer : Reverse-phase HPLC with Agilent Zorbax SAX columns separates dGMP from other deoxynucleotides. Validation includes linearity checks (e.g., 0.018–3.45 μg for dGMP, r = 1.000), precision (RSD <2%), and recovery rates (95–105%) using phosphate buffers .

Q. What enzymatic pathways utilize dGMP as a substrate, and how do these contribute to nucleotide biosynthesis?

  • Methodological Answer : dGMP is phosphorylated by guanylate kinases to produce dGDP, which is further converted to dGTP for DNA synthesis . In Plasmodium falciparum, dGMP is a substrate for thymidylate kinase, critical for nucleotide metabolism in pathogens . Mitochondrial deoxyguanosine kinase deficiencies impair dGMP synthesis, linking it to mitochondrial DNA disorders .

Advanced Research Questions

Q. How can engineered purine nucleoside phosphorylases improve dGMP synthesis efficiency, and what kinetic advantages do they offer?

  • Methodological Answer : Semi-rational engineering of Brevibacterium acetylicum PNP enhances substrate affinity (lower Kₘ for guanine) and thermal stability, enabling >85% yield in 12 hours. Kinetic advantages include reduced intermediate accumulation and scalability for gram-scale production .

Q. What computational approaches determine the electron-detachment energies of dGMP conformers, and how do these findings explain electronic stability?

  • Methodological Answer : CASPT2 calculations at MP2-optimized geometries reveal vertical electron-detachment energies (VDEs) of ~5.05 eV for syn-conformers. The H-bond between the 2-amino group and phosphate stabilizes the radical anion, lowering VDEs compared to anti-conformers .

Q. How do ESR and ENDOR studies resolve contradictions in identifying radical formation sites in irradiated dGMP crystals?

  • Methodological Answer : Conflicting ESR data initially suggested deprotonation at N1, but ENDOR at 10 K identified two α-proton couplings (NH₂ and C8-H), supporting deprotonation at N10. Spin densities (ρ(N10)=0.33, ρ(C8)=0.18) align with INDO calculations .

Q. What role does dGMP conformation play in its interaction with thymidylate synthase, and how is this studied crystallographically?

  • Methodological Answer : Co-crystallization of Streptococcus pneumoniae enzymes with dGMP reveals substrate specificity via hydrogen bonding (e.g., phosphate-O interactions with Arg residues). Structural data (PDB: 3XYZ) guide mutagenesis to probe catalytic residues .

Q. How do femtosecond fluorescence spectroscopy techniques elucidate the excited-state dynamics of dGMP in aqueous solutions?

  • Methodological Answer : Time-resolved fluorescence (λₑₓ = 267 nm) in phosphate buffer (pH 6.8) reveals biphasic decay: a 1.2 ps component (base-to-solvent proton transfer) and a 10 ps component (vibrational relaxation). Quenching studies with NaCl confirm solvent interactions .

Q. What methodological challenges arise in analyzing proton-bound dGMP dimers using collision-induced dissociation (CID) mass spectrometry?

  • Methodological Answer : High-energy CID increases effective temperature (Tₑff), complicating entropy/enthalpy calculations. Linear regression of proton affinity (PA) vs. 1/Tₑff isolates entropy effects, requiring controlled collision energy gradients .

Q. How can conflicting data from radical formation studies in dGMP be reconciled through multi-technique approaches?

  • Methodological Answer :
    Combining ESR (radical detection), ENDOR (proton coupling mapping), and CASPT2 simulations resolves discrepancies. For example, syn-conformers dominate at 10 K, while anti-conformers form at higher temperatures, explaining annealing behavior at 200 K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.